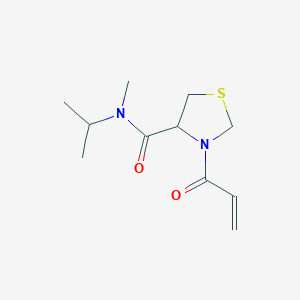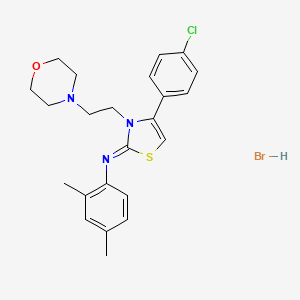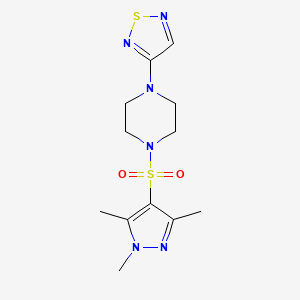
Fluorosulfonyloxycyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. The chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .科学的研究の応用
Fluorosulfonyloxycyclopropane has shown potential in various scientific research applications, including as a reagent for organic synthesis and as a probe for biological imaging. This compound has been used as a building block for the synthesis of various organic compounds, including sulfones, sulfoxides, and sulfonamides. This compound has also been used as a fluorescent probe for biological imaging, where it selectively targets and labels cancer cells.
作用機序
The mechanism of action of Fluorosulfonyloxycyclopropane is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of enzymes involved in cellular metabolism. This compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis. This compound has also been shown to inhibit the activity of enzymes involved in the synthesis of nucleotides and amino acids, leading to decreased cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, inhibition of cellular metabolism, and modulation of gene expression. This compound has been shown to selectively target cancer cells and induce apoptosis, while having minimal effects on normal cells. This compound has also been shown to modulate the expression of genes involved in cellular metabolism and cell cycle regulation.
実験室実験の利点と制限
Fluorosulfonyloxycyclopropane has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. This compound has also been shown to have minimal toxicity and side effects in vitro. However, this compound has several limitations, including its limited solubility in aqueous solutions and its potential reactivity with biological molecules.
将来の方向性
Fluorosulfonyloxycyclopropane has shown significant potential in various scientific research applications, and future directions for research include the development of new synthesis methods, the optimization of this compound for specific applications, and the investigation of its mechanism of action and physiological effects in vivo. This compound also has potential as a therapeutic agent for cancer treatment, and further research is needed to explore its efficacy and safety in animal models. Additionally, this compound has potential as a tool for studying cellular metabolism and gene expression, and future research could focus on its applications in these areas.
Conclusion:
This compound is a unique compound with potential applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown significant potential as a reagent for organic synthesis, a probe for biological imaging, and a therapeutic agent for cancer treatment. Further research is needed to explore its full potential and applications.
合成法
Fluorosulfonyloxycyclopropane can be synthesized using various methods, including the reaction of cyclopropanone with sulfur tetrafluoride and subsequent oxidation with hydrogen peroxide. Another method involves the reaction of cyclopropanone with sulfur dioxide and fluorine gas in the presence of a catalyst. This compound can also be synthesized using a one-pot reaction of cyclopropanone, sulfur dioxide, and hydrogen peroxide. These methods have been optimized to produce high yields of this compound with good purity.
Safety and Hazards
特性
IUPAC Name |
fluorosulfonyloxycyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO3S/c4-8(5,6)7-3-1-2-3/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYDMIVACOPVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2951871.png)
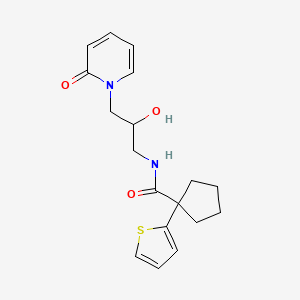
![ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2951874.png)
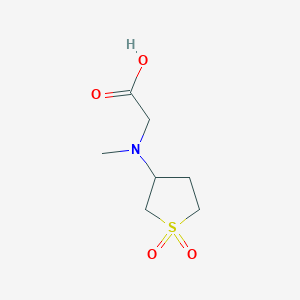
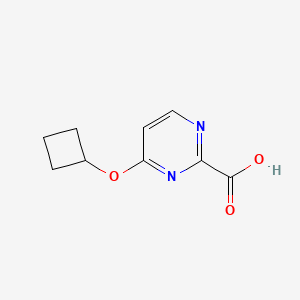
![6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2951878.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-amine](/img/structure/B2951879.png)
![2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2951882.png)
![N-{[(1-bicyclo[2.2.1]hept-2-ylethyl)amino]carbonyl}-2-chloroacetamide](/img/structure/B2951885.png)
![N-(2,6-Difluorophenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2951886.png)
